molecular formula C16H14O2 B2760395 (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid CAS No. 482377-66-2

(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid

Cat. No. B2760395
CAS RN: 482377-66-2
M. Wt: 238.286
InChI Key: CZTWVAKHGISTCV-IZZDOVSWSA-N
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Description

(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid, also known as MPA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is sparingly soluble in water and commonly used as a reference standard in analytical laboratories.

Mechanism of Action

(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. By blocking the production of prostaglandins, (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid reduces pain, fever, and inflammation.
Biochemical and Physiological Effects:
(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid has been shown to have analgesic, antipyretic, and anti-inflammatory effects in animal models. It has also been investigated for its potential to inhibit the growth of cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid in lab experiments is its high purity and stability, which ensures accurate and reproducible results. However, (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid has limited solubility in water, which can make it difficult to prepare solutions for certain experiments. In addition, (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid has a relatively short half-life, which may limit its effectiveness in certain studies.

Future Directions

There are several potential future directions for research on (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid. One area of interest is its potential as a therapeutic agent for cancer and other inflammatory diseases. Another area of research could focus on developing more efficient synthesis methods for (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid and related compounds. Finally, additional studies could be conducted to further elucidate the biochemical and physiological effects of (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid and its mechanisms of action.
Conclusion:
In conclusion, (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid is a synthetic compound that is widely used in scientific research as a reference standard for analytical methods and as a starting material for the synthesis of other compounds. It has potential anticancer and anti-inflammatory properties, and further research is needed to fully understand its biochemical and physiological effects. While (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid has advantages and limitations for lab experiments, it remains an important tool for researchers in various fields.

Synthesis Methods

The synthesis of (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of a base, followed by the acid-catalyzed dehydration of the resulting alpha-hydroxyketone. The final product is obtained after purification through recrystallization.

Scientific Research Applications

(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid is widely used in scientific research as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). It is also used as a starting material for the synthesis of other compounds. In addition, (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid has been investigated for its potential anticancer and anti-inflammatory properties.

properties

IUPAC Name

(E)-3-[4-(4-methylphenyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-12-2-7-14(8-3-12)15-9-4-13(5-10-15)6-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTWVAKHGISTCV-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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